

# Application Notes and Protocols for Determining Metal Loading on LEWATIT® TP-214

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## Compound of Interest

Compound Name: LEWATIT TP-214

Cat. No.: B1166751

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These application notes provide detailed methodologies for the quantitative determination of metal loading on LEWATIT® TP-214, a macroporous chelating ion exchange resin with thiourea functional groups. This resin exhibits a high affinity for mercury and precious metals. The following protocols outline three primary analytical approaches:

- Indirect Analysis: Elution of the bound metal from the resin followed by analysis of the eluate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Direct Solid-State Analysis: Direct analysis of the metal-loaded resin beads using X-ray Fluorescence (XRF) Spectroscopy.
- Destructive Analysis: Incineration of the resin to recover precious metals, followed by acid leaching of the ash and subsequent analysis of the leachate by AAS or ICP-OES.

## LEWATIT® TP-214: Metal Affinity and Loading Capacity

LEWATIT® TP-214 is a specialized chelating resin with a high selectivity for mercury and precious metals such as gold, silver, and platinum group metals.<sup>[1]</sup> The thiourea functional groups on the styrene-divinylbenzene matrix are responsible for this strong affinity.<sup>[1]</sup> The manufacturer reports a particularly high uptake capacity for mercury, up to 100 g/L of resin.<sup>[1]</sup>

While regeneration with standard eluents is generally not recommended by the manufacturer for precious metal recovery, specific elution protocols have been developed for analytical purposes. For comprehensive recovery of precious metals, incineration is the suggested method.[\[1\]](#)

Table 1: Metal Affinity and Reported Loading Data for LEWATIT® TP-214

Metal Ion	Reported Affinity/Loading Capacity	Analytical Method for Determination	Reference
Mercury (Hg <sup>2+</sup> )	Up to 100 g/L	AAS, ICP-OES	<a href="#">[1]</a>
Palladium (Pd <sup>2+</sup> )	High affinity, quantitative recovery demonstrated	AAS, ICP-OES	<a href="#">[2]</a>
Gold (Au <sup>3+</sup> )	High affinity	AAS, ICP-OES	<a href="#">[3]</a>
Platinum Group Metals	High affinity	AAS, ICP-OES	<a href="#">[3]</a> <a href="#">[4]</a>
Silver (Ag <sup>+</sup> )	High affinity	AAS, ICP-OES	<a href="#">[1]</a>
Lanthanum (La <sup>3+</sup> )	Maximum uptake of 38.46 mg/g	Spectrophotometry	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Metal Determination by Elution and AAS/ICP-OES Analysis

This method is suitable for determining the loading of precious metals that can be eluted from the resin without its destruction. It is important to note that complete elution may not always be achievable.

#### 2.1.1. Materials and Reagents

- LEWATIT® TP-214 resin with loaded metal

- Deionized water
- Nitric acid (HNO<sub>3</sub>), trace metal grade
- Hydrochloric acid (HCl), trace metal grade
- Thiourea (CH<sub>4</sub>N<sub>2</sub>S)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Column for ion exchange (optional, for dynamic loading)
- Shaker or magnetic stirrer
- AAS or ICP-OES instrument

### 2.1.2. Experimental Workflow



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Caption: Workflow for metal loading determination by elution.

### 2.1.3. Procedure

- Resin Loading (Batch Method):
  - Accurately weigh a known amount of dry LEWATIT® TP-214 resin (e.g., 1.0 g).
  - Contact the resin with a known volume of a standard metal solution of known concentration in a suitable container.

- Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
- Separate the resin from the solution by filtration. The metal concentration in the filtrate can be analyzed to determine the amount of metal adsorbed by the resin.
- Resin Washing:
  - Wash the metal-loaded resin with several bed volumes of deionized water to remove any unbound metal ions.
- Elution:
  - Prepare an eluent solution of 0.5 M thiourea in 0.1 M HCl.[\[6\]](#)[\[7\]](#)
  - Transfer the washed, metal-loaded resin to a clean container.
  - Add a known volume of the eluent solution (e.g., 25 mL).
  - Agitate the mixture for a defined period (e.g., 2-4 hours).
  - Separate the eluate from the resin by filtration.
- Analysis:
  - Dilute the collected eluate to a suitable concentration for AAS or ICP-OES analysis.
  - Prepare a series of calibration standards of the target metal in a matrix matching the eluent.
  - Analyze the diluted eluate using AAS or ICP-OES to determine the concentration of the eluted metal.
- Calculation of Metal Loading:
  - $$\text{Metal Loading (mg/g)} = \frac{\text{Concentration of metal in eluate (mg/L)} \times \text{Volume of eluate (L)}}{\text{Mass of dry resin (g)}}$$

## Protocol 2: Direct Metal Determination by X-ray Fluorescence (XRF) Spectroscopy

This non-destructive method is suitable for the direct analysis of the solid resin beads. Proper sample preparation is crucial for obtaining accurate and reproducible results.

### 2.2.1. Materials and Reagents

- LEWATIT® TP-214 resin with loaded metal
- Deionized water
- Drying oven or vacuum desiccator
- Grinding mill (optional)
- Hydraulic press for pelletizing
- XRF spectrometer

### 2.2.2. Experimental Workflow



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Caption: Workflow for direct XRF analysis of resin.

### 2.2.3. Procedure

- Resin Preparation:
  - Load the resin with the metal of interest as described in Protocol 1 (Step 1).

- Thoroughly wash the resin with deionized water.
- Dry the resin beads completely in an oven at a temperature that does not degrade the resin (e.g., 60°C) or in a vacuum desiccator.
- Sample Preparation for XRF:
  - Option A (Pressed Pellet): For a more homogeneous sample, the dried resin beads can be finely ground.<sup>[8]</sup> Mix a known weight of the ground resin with a binder (if necessary) and press it into a pellet of uniform thickness using a hydraulic press.<sup>[8][9]</sup>
  - Option B (Loose Powder): The dried resin beads can also be analyzed as a loose powder in a sample cup.<sup>[8]</sup> Ensure the cup is filled to a consistent depth for reproducible results.
- XRF Analysis:
  - Place the prepared sample (pellet or cup) into the XRF spectrometer.
  - Acquire the X-ray spectrum according to the instrument's operating procedure.
- Quantification:
  - To quantify the metal loading, a calibration curve must be prepared. This is done by preparing a series of resin samples with known metal concentrations (prepared by loading with standard solutions and verifying by a reference method like AAS/ICP-OES after digestion) and measuring their XRF intensities.
  - Plot the XRF intensity of the characteristic line of the metal against the known metal concentration to create a calibration curve.
  - Use the calibration curve to determine the metal concentration in the unknown sample.

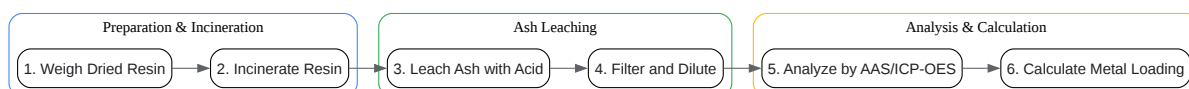
## Protocol 3: Metal Determination by Incineration and Ash Analysis

This destructive method is recommended by the manufacturer for the recovery of precious metals and is suitable for determining the total metal loading.<sup>[1]</sup>

### 2.3.1. Materials and Reagents

- LEWATIT® TP-214 resin with loaded metal
- Muffle furnace
- Porcelain or platinum crucibles
- Nitric acid (HNO<sub>3</sub>), concentrated, trace metal grade
- Hydrochloric acid (HCl), concentrated, trace metal grade (for aqua regia)
- Deionized water
- Hot plate
- Volumetric flasks, pipettes
- AAS or ICP-OES instrument

### 2.3.2. Experimental Workflow



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Caption: Workflow for metal determination by incineration.

### 2.3.3. Procedure

- Resin Preparation and Incineration:
  - Accurately weigh a known amount of dried, metal-loaded resin into a crucible.

- Place the crucible in a muffle furnace.
- Slowly ramp the temperature to a point that ensures complete combustion of the polymer matrix (e.g., 600-800°C) and hold for several hours until only ash remains.[\[10\]](#)[\[11\]](#)
- Ash Leaching:
  - Allow the crucible to cool completely.
  - Add a small volume of concentrated nitric acid or freshly prepared aqua regia (3 parts HCl to 1 part HNO<sub>3</sub>) to the ash in the crucible.[\[12\]](#)
  - Gently heat the crucible on a hot plate in a fume hood to dissolve the metal oxides in the ash.
  - After cooling, quantitatively transfer the solution to a volumetric flask, rinsing the crucible several times with deionized water and adding the rinsings to the flask.
  - Dilute to the mark with deionized water.
- Analysis:
  - Further dilute the leachate to a suitable concentration for AAS or ICP-OES analysis.
  - Prepare calibration standards of the target metal in a similar acid matrix.
  - Analyze the diluted leachate to determine the metal concentration.
- Calculation of Metal Loading:
  - Metal Loading (mg/g) = (Concentration of metal in leachate (mg/L) × Volume of leachate (L)) / Mass of dry resin (g)

## Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 2: Example Data Table for Metal Loading Determination



Sample ID	Resin Mass (g)	Method	Metal Analyzed	Measured Concentration in Solution (mg/L)	Final Volume (L)	Calculated Metal Loading (mg/g resin)	% Recovery (if applicable)
Sample 1	1.05	Elution-AAS	Pd	10.2	0.025	0.24	95
Sample 2	0.52	XRF	Au	N/A	N/A	5.6 (from calibration)	N/A
Sample 3	1.10	Incineration-ICP	Pt	25.8	0.050	1.17	>99

## Concluding Remarks

The choice of analytical method for determining metal loading on LEWATIT® TP-214 depends on the specific metal of interest, the required accuracy, and whether a non-destructive or destructive approach is permissible. For precious metals where complete recovery for quantification is desired, the incineration method is the most robust. XRF provides a rapid, non-destructive screening tool, while elution methods can be useful for certain metals, though complete recovery may be a limitation. For all methods, careful preparation of calibration standards and appropriate matrix matching are critical for accurate quantification.

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